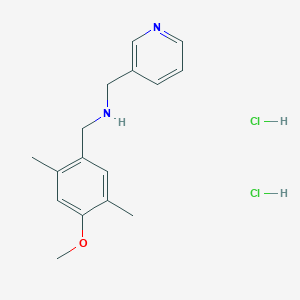
(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride typically involves the reaction of (4-Methoxy-2,5-dimethylbenzyl)hydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis process in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and equipment .
化学反応の分析
Types of Reactions
(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce hydrazine derivatives .
科学的研究の応用
(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialized chemicals and materials for research purposes.
作用機序
The mechanism of action of (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can modify the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The exact pathways and molecular targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
(4-Methoxybenzyl)hydrazine dihydrochloride: Similar in structure but lacks the dimethyl groups.
(2,5-Dimethylbenzyl)hydrazine dihydrochloride: Similar but lacks the methoxy group.
(4-Methoxy-2,5-dimethylphenyl)hydrazine dihydrochloride: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific research applications where these functional groups play a critical role .
特性
CAS番号 |
887596-54-5 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
(4-methoxy-2,5-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-10(13-3)8(2)4-9(7)6-12-11/h4-5,12H,6,11H2,1-3H3 |
InChIキー |
UYVOSCRDXPTHMO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)C)CNN.Cl.Cl |
正規SMILES |
CC1=CC(=C(C=C1OC)C)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine](/img/structure/B1388226.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride](/img/structure/B1388228.png)










![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1388246.png)
